6-Imino-6H-purin-8-amine
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Overview
Description
6-Imino-6H-purin-8-amine is a compound with the molecular formula C₅H₄N₆. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleic acids. This compound is known for its unique structure, which includes an imine group and an amine group attached to the purine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imino-6H-purin-8-amine typically involves the reaction of 6-chloropurine with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the substitution of the chlorine atom with an imine group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction is often carried out in large reactors with continuous monitoring of temperature, pressure, and pH to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Imino-6H-purin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The imine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted purines .
Scientific Research Applications
6-Imino-6H-purin-8-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in nucleic acid structure and function.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 6-Imino-6H-purin-8-amine involves its interaction with nucleic acids and proteins. The compound can bind to nucleic acid bases, potentially interfering with DNA and RNA synthesis. It may also interact with enzymes involved in nucleic acid metabolism, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base found in nucleic acids.
6-Aminopurine: A derivative of adenine with an amino group at the 6-position
Uniqueness
6-Imino-6H-purin-8-amine is unique due to its imine group, which imparts distinct chemical properties and reactivity compared to other purine derivatives. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C5H4N6 |
---|---|
Molecular Weight |
148.13 g/mol |
IUPAC Name |
8-iminopurin-6-amine |
InChI |
InChI=1S/C5H4N6/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H3,6,7,8,9,11) |
InChI Key |
QVYJPFJKLNOZGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=N)N=C2C(=N1)N |
Origin of Product |
United States |
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